molecular formula C16H14N2O4 B7484556 N-(4-acetylphenyl)-2-(4-nitrophenyl)acetamide

N-(4-acetylphenyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B7484556
M. Wt: 298.29 g/mol
InChI Key: QVUDRBBVPXUPSV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-nitrophenyl)acetamide is an organic compound characterized by the presence of both acetyl and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 4-acetylphenylamine with 4-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), ethanol as a solvent.

    Substitution: Sodium hydroxide (NaOH), ethanol as a solvent.

Major Products Formed

    Oxidation: 4-amino-N-(4-acetylphenyl)acetamide.

    Reduction: 4-(hydroxyphenyl)-N-(4-nitrophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-methylphenyl)-2-(4-nitrophenyl)acetamide: Similar structure but with a methyl group instead of an acetyl group.

    N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(4-acetylphenyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-11(19)13-4-6-14(7-5-13)17-16(20)10-12-2-8-15(9-3-12)18(21)22/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUDRBBVPXUPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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